An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Isochlorogenic Acid B in Plants
An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Isochlorogenic Acid B in Plants
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of isochlorogenic acid B, a significant bioactive plant polyphenol. We will delve into its primary natural sources, distribution within plant tissues, biosynthetic pathways, and detailed analytical methodologies for its extraction, isolation, and quantification. This document is intended to serve as a practical resource for the scientific community engaged in natural product research and its application in pharmaceutical and nutraceutical development.
Introduction: The Significance of Isochlorogenic Acid B
Isochlorogenic acid B, chemically known as 3,4-dicaffeoylquinic acid (3,4-DCQA), is a prominent member of the dicaffeoylquinic acid family, which itself belongs to the larger class of chlorogenic acids (CGAs).[1][2] These compounds are esters formed between quinic acid and one or more caffeic acid units. Isochlorogenic acid B, with its two caffeoyl moieties, exhibits a range of potent biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties, making it a compound of high interest for therapeutic applications.[1][3] Understanding its natural origins and distribution is paramount for its efficient sourcing and utilization.
Natural Sources and Distribution in the Plant Kingdom
Isochlorogenic acid B is widely distributed throughout the plant kingdom, often co-occurring with other chlorogenic acid isomers. Its presence has been documented in a variety of plant families, with particularly high concentrations found in species utilized in traditional medicine and common dietary staples.
Major Plant Sources
Several plant species have been identified as rich sources of isochlorogenic acid B. These include:
-
Lonicera japonica (Japanese Honeysuckle): The flower buds and leaves of this plant are well-established sources of various chlorogenic acids, including isochlorogenic acid B.[4][5] It is a key active component responsible for many of the medicinal properties attributed to honeysuckle in traditional Chinese medicine.[6]
-
Coffea species (Coffee): Coffee beans, both green and roasted, contain a complex mixture of chlorogenic acids. While 5-caffeoylquinic acid is the most abundant, dicaffeoylquinic acids, including isochlorogenic acid B, are also present and contribute to the overall antioxidant capacity and flavor profile of coffee.
-
Eucommia ulmoides (Du Zhong): The leaves and bark of this tree, used in traditional Chinese medicine, are another significant source of chlorogenic acids, with isochlorogenic acid B being a notable constituent.
-
Ipomoea batatas (Sweet Potato): The leaves of the sweet potato plant have been found to contain significant amounts of dicaffeoylquinic acids, including isochlorogenic acid B.[7]
-
Gynura divaricata : This medicinal plant has been shown to contain high amounts of 3,4-dicaffeoylquinic acid.[2]
-
Laggera alata : Isochlorogenic acid B has been naturally isolated from this plant.[1]
Distribution within Plant Tissues
The concentration of isochlorogenic acid B is not uniform throughout the plant. Its accumulation is often tissue-specific and can be influenced by developmental stage and environmental factors.
A study on Lonicera japonica revealed the following distribution of chlorogenic acid (a precursor and related compound), with similar trends expected for isochlorogenic acid B:
-
Flowers and Buds: The highest concentrations are typically found in the reproductive organs, particularly the flower buds.[8][9] This suggests a potential role in protecting these vital parts from oxidative stress and pathogens.
-
Leaves: Leaves also contain significant amounts of isochlorogenic acid B, where it likely participates in defense mechanisms against herbivores and UV radiation.[10]
-
Stems and Vines: While present, the concentration in stems and vines is generally lower than in flowers, buds, and leaves.[8]
-
Roots: The concentration in roots is typically the lowest.
This differential distribution underscores the importance of selecting the appropriate plant part and harvest time to maximize the yield of isochlorogenic acid B for research or commercial purposes.
Table 1: Distribution of Chlorogenic Acid in Different Organs of Lonicera japonica
| Plant Organ | Chlorogenic Acid Content (mg/g) |
| Flower | 3.798 |
| Bud | 3.795 |
| Vine | 2.558 |
| Leaf | 2.185 |
Data adapted from a study on Lonicera japonica Thunb. "Giant Flower One".[8]
Biosynthesis of Isochlorogenic Acid B in Plants
The biosynthesis of isochlorogenic acid B is embedded within the broader phenylpropanoid pathway, a central route for the production of a vast array of plant secondary metabolites. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monocaffeoylquinic acids, which are the precursors to dicaffeoylquinic acids like isochlorogenic acid B.
The Phenylpropanoid Pathway: A Prelude to Chlorogenic Acids
The initial steps of the phenylpropanoid pathway leading to the formation of caffeoyl-CoA, a key intermediate, are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.[11]
-
Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.[11]
-
4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to its corresponding CoA thioester, p-coumaroyl-CoA.[11]
-
p-Coumaroyl Ester 3'-Hydroxylase (C3'H): p-Coumaroyl-CoA is hydroxylated to yield caffeoyl-CoA.
Formation of Monocaffeoylquinic Acids
Caffeoyl-CoA then serves as an acyl donor for the esterification of quinic acid. This reaction is primarily catalyzed by Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT) .[6][8][12] This enzyme facilitates the formation of 5-O-caffeoylquinic acid (neochlorogenic acid), the most common monocaffeoylquinic acid isomer.
The Final Step: Synthesis of Isochlorogenic Acid B
The formation of isochlorogenic acid B (3,4-dicaffeoylquinic acid) involves the addition of a second caffeoyl group to a monocaffeoylquinic acid precursor, specifically at the C-4 position of the quinic acid ring. While the precise enzyme responsible for this specific acylation in many plants is still under investigation, recent research has shed light on a class of enzymes capable of this transformation.
A novel GDSL lipase-like enzyme , termed isochlorogenic acid synthase (ICS), has been identified in sweet potato (Ipomoea batatas).[7] This enzyme can catalyze the transfer of a caffeoyl group from 5-O-caffeoylquinic acid to another molecule of 5-O-caffeoylquinic acid, resulting in the formation of dicaffeoylquinic acids.[7] It is hypothesized that enzymes with similar activity and substrate specificity are responsible for the synthesis of isochlorogenic acid B in other plant species. These enzymes belong to the broader family of acyltransferases , which are known to play a crucial role in the diversification of plant secondary metabolites.[5][13]
Figure 1: Proposed biosynthetic pathway of isochlorogenic acid B.
Analytical Methodologies for Isochlorogenic Acid B
Accurate and reliable quantification of isochlorogenic acid B in plant matrices is crucial for quality control, pharmacological studies, and the development of standardized extracts. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the gold standard for the analysis of chlorogenic acids.
Extraction of Isochlorogenic Acid B from Plant Material
The choice of extraction solvent and method significantly impacts the recovery of isochlorogenic acid B.
-
Solvent Selection: Methanol and ethanol, often in aqueous solutions (e.g., 50-80%), are commonly used for extraction.[9][14][15][16] The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve the stability of the phenolic compounds during extraction.
-
Extraction Techniques:
-
Sonication: This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, offering a rapid and efficient extraction.[14]
-
Reflux Extraction: This technique involves boiling the solvent with the plant material, which can be effective but may lead to the degradation of thermolabile compounds.[9]
-
Soxhlet Extraction: A continuous extraction method that is thorough but can be time-consuming and uses a larger volume of solvent.[15]
-
Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE): These are more advanced techniques that offer higher efficiency and selectivity.
-
Table 2: Comparison of Extraction Solvents for Chlorogenic Acids
| Solvent | Advantages | Disadvantages |
| Methanol | High extraction efficiency for polar compounds. | Toxic. |
| Ethanol | Less toxic than methanol, considered a "green" solvent.[17] | Slightly lower extraction efficiency for some compounds compared to methanol. |
| Water | Non-toxic, inexpensive. | May extract a wider range of polar compounds, potentially leading to a more complex extract. |
| Aqueous Alcohol | Balances polarity for efficient extraction of a range of phenolic compounds. | Requires optimization of the alcohol-to-water ratio. |
Experimental Protocol: Extraction and Quantification of Isochlorogenic Acid B by HPLC-UV
This protocol provides a general framework for the analysis of isochlorogenic acid B in Lonicera japonica flower buds.
1. Sample Preparation: a. Dry the plant material (e.g., Lonicera japonica flower buds) at a controlled temperature (e.g., 40-50 °C) to a constant weight. b. Grind the dried material into a fine powder.
2. Extraction: a. Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask. b. Add 25 mL of 70% methanol. c. Sonicate the mixture for 30 minutes in an ultrasonic bath. d. Centrifuge the extract at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). b. Mobile Phase: A gradient elution is typically used.
- Mobile Phase A: 0.1% Phosphoric acid in water.
- Mobile Phase B: Acetonitrile. c. Gradient Program:
- 0-5 min: 10% B
- 5-25 min: 10-30% B
- 25-30 min: 30% B d. Flow Rate: 1.0 mL/min. e. Injection Volume: 10 µL. f. Detection: UV detector at 327 nm.[9][18] g. Quantification: Prepare a calibration curve using a certified reference standard of isochlorogenic acid B. Calculate the concentration in the sample based on the peak area.
// Steps
Start [label="Plant Material\n(e.g., Lonicera japonica buds)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Drying [label="Drying"];
Grinding [label="Grinding"];
Extraction [label="Extraction\n(e.g., Sonication with 70% Methanol)"];
Centrifugation [label="Centrifugation"];
Filtration [label="Filtration (0.45 µm)"];
HPLC_Analysis [label="HPLC-UV Analysis", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Quantification [label="Quantification\n(Calibration Curve)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections
Start -> Drying;
Drying -> Grinding;
Grinding -> Extraction;
Extraction -> Centrifugation;
Centrifugation -> Filtration;
Filtration -> HPLC_Analysis;
HPLC_Analysis -> Quantification;
}
Figure 2: General workflow for the extraction and quantification of isochlorogenic acid B.
Advanced Analytical Techniques: LC-MS/MS
For more complex matrices or when higher sensitivity and specificity are required, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[19] This technique allows for the unequivocal identification and quantification of isochlorogenic acid B based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of chlorogenic acids.
Conclusion and Future Perspectives
Isochlorogenic acid B is a widely distributed plant phenolic with significant potential for pharmaceutical and nutraceutical applications. Key sources such as Lonicera japonica and Eucommia ulmoides offer opportunities for the isolation of this compound. A thorough understanding of its biosynthesis, tissue-specific distribution, and robust analytical methodologies are essential for its effective exploitation. Future research should focus on the definitive characterization of the specific acyltransferases responsible for isochlorogenic acid B synthesis in various plant species. This knowledge could pave the way for metabolic engineering approaches to enhance the production of this valuable bioactive compound in cultivated plants or microbial systems. Furthermore, the continued development of validated and standardized analytical methods will be crucial for ensuring the quality and consistency of isochlorogenic acid B-containing products.
References
-
Study on the extraction and content determination of chlorogenic acid in different organs of Lonicera japonica Thunb. - CABI Digital Library. Available at: [Link]
-
Evaluation of Chlorogenic Acid in Flos lonicerae by HPLC Method - Asian Publication Corporation. Available at: [Link]
-
Investigation of Lonicera japonica Flos against Nonalcoholic Fatty Liver Disease Using Network Integration and Experimental Validation - MDPI. Available at: [Link]
-
Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - MDPI. Available at: [Link]
-
Characterization of polysaccharide from Lonicera japonica Thunb leaves and its application in nano-emulsion - PMC - NIH. Available at: [Link]
-
Metabolomics Analysis of Different Tissues of Lonicera japonica Thunb. Based on Liquid Chromatography with Mass Spectrometry - NIH. Available at: [Link]
-
Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC. Available at: [Link]
-
Optimization of Ultrasound-Assisted Extraction of Chlorogenic Acid from Potato Sprout Waste and Enhancement of the In Vitro Total Antioxidant Capacity - PMC. Available at: [Link]
-
A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides (Baker) Ching, Polypodiaceae - PMC - PubMed Central. Available at: [Link]
-
Proposed caffeoylquinic acid biosynthesis pathway. The three different... - ResearchGate. Available at: [Link]
-
Optimization of the Technology of Chlorogenic Acid Extraction from Yacon (Smallanthus Sonchifolius) using Box-Behnken Design | SciTechnol. Available at: [Link]
-
Novel Hydroxycinnamoyl-Coenzyme A Quinate Transferase Genes from Artichoke Are Involved in the Synthesis of Chlorogenic Acid1[W] - CORE. Available at: [Link]
-
Structures of chlorogenic acid, 3,4-dicaffeoylquinic acid,... - ResearchGate. Available at: [Link]
-
A Simple HPLC Method for Chlorogenic Acid Quantification in Jiruge-6 Suppositories. Available at: [Link]
-
Method development and validation for quantification of chlorogenic acid in Coffea arabica extract using high performance liquid chromatography - Scholars Research Library. Available at: [Link]
-
CHLOROGENIC ACID CONTENT IN LONICERA JAPONICA FLOWERING BUD BY QUANTITATIVE THIN-LAYER CHROMATOGRAPHY - World Research Library. Available at: [Link]
-
Extraction of Chlorogenic Acid Using Single and Mixed Solvents - MDPI. Available at: [Link]
-
Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC - PubMed Central. Available at: [Link]
-
Polyphenols Analysis in Plants Matrices - Encyclopedia.pub. Available at: [Link]
-
HPLC method for the analysis of chlorogenic acid of Viburnum tinus L. and Viburnum orientale Pallas. Available at: [Link]
-
Acyltransferase - Oryza sativa subsp. japonica (Rice) | UniProtKB | UniProt. Available at: [Link]
-
Quality Evaluation of Lonicerae Flos Produced in Southwest China Based on HPLC Analysis and Antioxidant Activity - MDPI. Available at: [Link]
-
Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids - MDPI. Available at: [Link]
-
Optimization of Ultrasonic-Assisted Extraction of Chlorogenic Acid from Tobacco Waste. Available at: [Link]
-
Expression levels of genes involved in active compound biosynthesis in... - ResearchGate. Available at: [Link]
-
Identification and characterization of chlorogenic acids, chlorogenic acid glycosides and flavonoids from Lonicera henryi L. (Caprifoliaceae) leaves by LC–MS | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Isolation of isochlorogenic acid isomers in flower buds of Lonicera japonica by high-speed counter-current chromatography and preparative high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The isolation and mapping of a novel hydroxycinnamoyltransferase in the globe artichoke chlorogenic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides (Baker) Ching, Polypodiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scitechnol.com [scitechnol.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. ohsu.edu [ohsu.edu]
